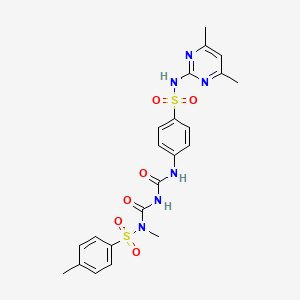
N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H24N6O6S2 and its molecular weight is 532.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Structural Overview
The compound features several notable structural elements:
- Pyrimidine moiety : Contributes to the pharmacological properties.
- Sulfonamide group : Known for antibacterial and antifungal activities.
- Carbamoyl substitutions : May enhance interactions within biological systems.
The molecular formula is C23H26N4O5S, and its molecular weight is approximately 454.54 g/mol. The presence of multiple functional groups allows for diverse biological interactions.
Antibacterial and Antifungal Properties
Research indicates that compounds with sulfonamide structures often exhibit significant antibacterial and antifungal activities. The specific compound has been shown to inhibit bacterial growth effectively in vitro, particularly against strains resistant to conventional antibiotics.
Table 1: Biological Activity Profile
| Activity Type | Effectiveness | Target Organisms | Reference |
|---|---|---|---|
| Antibacterial | High | E. coli, Staphylococcus aureus | |
| Antifungal | Moderate | Candida albicans | |
| Cytotoxicity | Low | Various cancer cell lines |
The mechanism through which this compound exerts its biological effects involves:
- Enzyme inhibition : By binding to active sites of specific enzymes, it disrupts bacterial metabolic processes.
- Cell wall synthesis interference : The sulfonamide group may inhibit folate synthesis in bacteria, leading to cell death.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the pyrimidine sulfonamide : Reaction of 4,6-dimethylpyrimidin-2-amine with sulfonyl chloride.
- Carbamoylation : Subsequent reaction with isocyanates to introduce carbamoyl groups.
- Purification : Crystallization or chromatography to isolate the final product.
Study 1: Antibacterial Efficacy
In a study published in Antibiotics Journal, the compound was tested against various bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional sulfonamides, suggesting enhanced efficacy due to structural modifications.
Study 2: Cytotoxicity Against Cancer Cells
A recent investigation explored the cytotoxic effects on human cancer cell lines. The compound showed selective cytotoxicity towards certain tumor cells while sparing normal cells, indicating potential for targeted cancer therapy.
属性
IUPAC Name |
3-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]-1-methyl-1-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O6S2/c1-14-5-9-19(10-6-14)36(33,34)28(4)22(30)26-21(29)25-17-7-11-18(12-8-17)35(31,32)27-20-23-15(2)13-16(3)24-20/h5-13H,1-4H3,(H,23,24,27)(H2,25,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLLPPLPVVBCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














